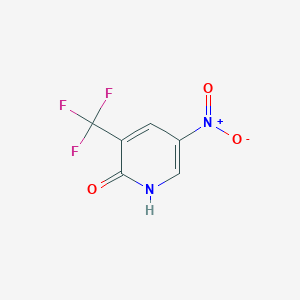
2-ヒドロキシ-5-ニトロ-3-(トリフルオロメチル)ピリジン
概要
説明
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H3F3N2O3. It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the 2-position, a nitro group at the 5-position, and a trifluoromethyl group at the 3-position.
科学的研究の応用
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine typically involves the nitration of 2-Hydroxy-3-(trifluoromethyl)pyridine. The process is carried out by slowly adding nitric acid to a solution of 2-Hydroxy-3-(trifluoromethyl)pyridine in sulfuric acid at a low temperature (around -10°C). The reaction mixture is then stirred at 40°C for several hours to ensure complete nitration. The progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the reaction mixture is poured into ice water, and the product is extracted using ethyl acetate. The organic layer is washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .
化学反応の分析
Types of Reactions
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation or acyl chlorides for acylation.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Hydroxy-5-amino-3-(trifluoromethyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Oxidation: Oxidized derivatives of the original compound.
作用機序
The mechanism of action of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the nitro and trifluoromethyl groups can influence the compound’s reactivity and interaction with biological targets. The exact molecular targets and pathways involved vary depending on the context of its use .
類似化合物との比較
Similar Compounds
- 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine
- 2-Hydroxy-5-amino-3-(trifluoromethyl)pyridine
- 2-Hydroxy-5-nitro-3-(methyl)pyridine
Uniqueness
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct electronic properties to the molecule. These groups make the compound highly electron-deficient, influencing its reactivity and interactions with other molecules. This uniqueness makes it valuable in various chemical and biological applications .
特性
IUPAC Name |
5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O3/c7-6(8,9)4-1-3(11(13)14)2-10-5(4)12/h1-2H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUILUYFGJBXHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379375 | |
| Record name | 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99368-66-8 | |
| Record name | 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP) work as a matrix in MALDI-MSI, and what advantages does it offer over traditional matrices?
A1: HNTP functions as a matrix in MALDI-MSI due to its advantageous properties. [] It exhibits strong ultraviolet absorption, allowing it to efficiently absorb laser energy during the MALDI process. This absorbed energy is then transferred to the analyte molecules, causing their desorption and ionization. Additionally, HNTP forms μm-scale crystals, which is ideal for creating a homogeneous matrix layer and incorporating analyte molecules within the matrix.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


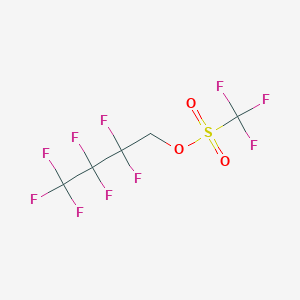
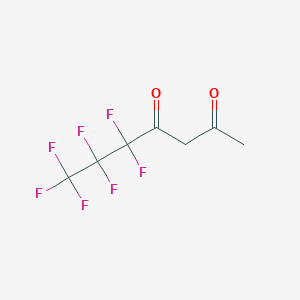



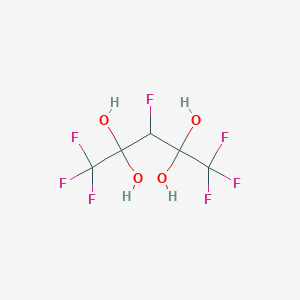
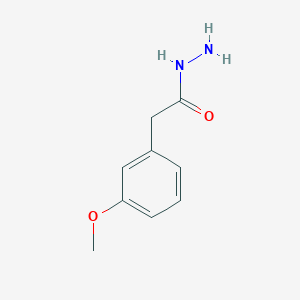
![2-[4-(Methoxycarbonyl)-5-Methyl-2-Oxo-2,3-Dihydro-1H-Pyrrol-3-Yl]Acetic Acid](/img/structure/B1305508.png)
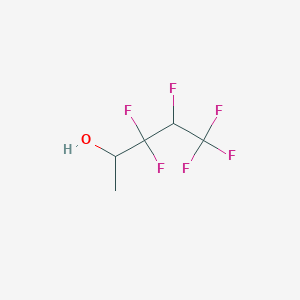
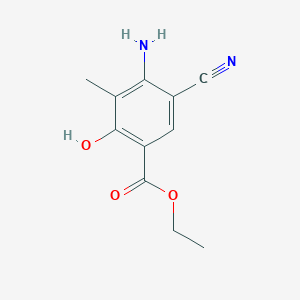

![2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol](/img/structure/B1305516.png)
